molecular formula C27H24N4O6 B2791004 methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1216507-38-8

methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B2791004
CAS RN: 1216507-38-8
M. Wt: 500.511
InChI Key: AAYCSYYCGBOYJR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methylamino group, a benzoate group, and a quinazolinone group . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the benzoate group could undergo reactions typical of carboxylic acid esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Aggregation-Induced Emission (AIE)

Background::
Applications::
Reference::
  • Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., … Tang, B. Z. (2001). Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole. Chemical Communications, (18), 1740–1741

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

Background::
Applications::
Reference::

Cyclic Ketene Acetals: Efficient Synthesis of 2-Methylene-4-Phenyl-1,3-Dioxolane

Background::
Applications::
Reference::

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of complex organic molecules like this one is an active area of research in chemistry and pharmacology. Future work could involve synthesizing this compound, studying its properties, and investigating its potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 4-aminobenzoic acid with methyl 4-bromobenzoate to form methyl 4-(4-carboxyphenyl)benzoate. This intermediate is then reacted with N-(tert-butoxycarbonyl)-L-phenylalanine to form methyl 4-(4-carboxyphenyl)-N-[(tert-butoxycarbonyl)amino]-L-phenylalaninate. The tert-butoxycarbonyl group is then removed using trifluoroacetic acid, and the resulting intermediate is reacted with 2-(methylamino)-2-oxoethanamine to form methyl 4-(4-carboxyphenyl)-N-[(2-methylamino-2-oxoethyl)amino]-L-phenylalaninate. This intermediate is then reacted with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid to form the final compound.", "Starting Materials": [ "4-aminobenzoic acid", "methyl 4-bromobenzoate", "N-(tert-butoxycarbonyl)-L-phenylalanine", "trifluoroacetic acid", "2-(methylamino)-2-oxoethanamine", "4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid" ], "Reaction": [ "Condensation of 4-aminobenzoic acid with methyl 4-bromobenzoate to form methyl 4-(4-carboxyphenyl)benzoate", "Reaction of methyl 4-(4-carboxyphenyl)benzoate with N-(tert-butoxycarbonyl)-L-phenylalanine to form methyl 4-(4-carboxyphenyl)-N-[(tert-butoxycarbonyl)amino]-L-phenylalaninate", "Removal of the tert-butoxycarbonyl group using trifluoroacetic acid", "Reaction of the resulting intermediate with 2-(methylamino)-2-oxoethanamine to form methyl 4-(4-carboxyphenyl)-N-[(2-methylamino-2-oxoethyl)amino]-L-phenylalaninate", "Reaction of the resulting intermediate with 4-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid to form the final compound" ] }

CAS RN

1216507-38-8

Product Name

methyl 4-({[3-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Molecular Formula

C27H24N4O6

Molecular Weight

500.511

IUPAC Name

methyl 4-[[2-[3-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24N4O6/c1-28-23(32)15-17-7-13-20(14-8-17)31-25(34)21-5-3-4-6-22(21)30(27(31)36)16-24(33)29-19-11-9-18(10-12-19)26(35)37-2/h3-14H,15-16H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

AAYCSYYCGBOYJR-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC

solubility

not available

Origin of Product

United States

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